molecular formula C10H13NO2 B029064 Ethyl 5,6-dimethylnicotinate CAS No. 77629-53-9

Ethyl 5,6-dimethylnicotinate

Cat. No.: B029064
CAS No.: 77629-53-9
M. Wt: 179.22 g/mol
InChI Key: QDWQAVBUPASDFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5,6-dimethylnicotinate can be synthesized through the esterification of 5,6-dimethylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6-dimethylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 5,6-dimethylnicotinic acid.

    Reduction: Formation of 5,6-dimethyl-3-pyridinemethanol.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5,6-dimethylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities or receptor binding. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Methyl nicotinate
  • Propyl nicotinate

Comparison: Ethyl 5,6-dimethylnicotinate is unique due to the presence of methyl groups at the 5 and 6 positions of the nicotinic acid ring. This structural modification can influence its chemical reactivity, biological activity, and physical properties compared to other nicotinate esters. For instance, the additional methyl groups may enhance its lipophilicity and alter its interaction with biological targets.

Properties

IUPAC Name

ethyl 5,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)8(3)11-6-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWQAVBUPASDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342726
Record name Ethyl 5,6-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77629-53-9
Record name Ethyl 5,6-dimethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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